Loperamide oxide

Catalog No.
S533528
CAS No.
106900-12-3
M.F
C29H33ClN2O3
M. Wt
493.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Loperamide oxide

CAS Number

106900-12-3

Product Name

Loperamide oxide

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide

Molecular Formula

C29H33ClN2O3

Molecular Weight

493.0 g/mol

InChI

InChI=1S/C29H33ClN2O3/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32(35)20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3

InChI Key

KXVSBTJVTUVNPM-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4-((1R,4S)-4-(4-chlorophenyl)-4-hydroxy-1-oxido-1-piperidinyl)-N,N-dimethyl-2,2-diphenylbutanamide, Arestal, loperamide oxide, loperamide oxide anhydrous, loperamide oxide monohydrate

Canonical SMILES

CN(C)C(=O)C(CC[N+]1(CCC(CC1)(C2=CC=C(C=C2)Cl)O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4

Description

The exact mass of the compound Loperamide oxide is 492.218 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of diarylmethane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Increased Systemic Availability of Loperamide

Therapeutic Efficacy in Diarrhoea

Alleviating Clinical Symptoms in a Mouse Model of STC

Control of Acute Nonspecific Diarrhea

Management of Chemotherapy-related Diarrhea

Treatment of Irritable Bowel Syndrome, Inflammatory Bowel Disease, and Short Bowel Syndrome

Loperamide oxide is a derivative of loperamide, an opioid receptor agonist primarily used as an antidiarrheal medication. The chemical structure of loperamide oxide is represented as C29H33ClN2O3, and it is classified as a N-oxide of loperamide. This modification enhances its solubility and alters its pharmacokinetic properties compared to its parent compound, making it a subject of interest in pharmacological studies .

Once converted to loperamide, the mechanism of action involves binding to opioid receptors in the gut wall. This reduces muscle contractions, slowing down intestinal transit and allowing for better fluid reabsorption, ultimately relieving diarrhea [].

Loperamide oxide itself has limited data on safety and hazards. However, the converted form, loperamide, can cause side effects like constipation and, in high doses, can lead to serious complications [].

Loperamide oxide can be synthesized through the oxidation of loperamide using various oxidizing agents, such as hydrogen peroxide. The reaction typically involves the conversion of the nitrogen atom in loperamide into an N-oxide functional group, which can affect its interaction with biological systems. The general reaction can be summarized as follows:

Loperamide+Oxidizing AgentLoperamide Oxide\text{Loperamide}+\text{Oxidizing Agent}\rightarrow \text{Loperamide Oxide}

This transformation can also lead to the formation of other metabolites, including N-demethylated forms of loperamide .

The synthesis of loperamide oxide typically involves the following steps:

  • Starting Material: Loperamide or its hydrochloride salt is used as the starting material.
  • Oxidation Reaction: An oxidizing agent such as hydrogen peroxide is employed in the presence of a catalyst (e.g., triethylamine) to facilitate the conversion into loperamide oxide.
  • Solvent Use: The reaction may take place in organic solvents like methanol or toluene, which help dissolve reactants and improve yield.
  • Purification: The product is purified through crystallization or other methods to obtain loperamide oxide in a stable form .

Loperamide oxide has potential applications in various fields:

  • Pharmaceuticals: As a modified form of an established antidiarrheal agent, it may offer enhanced therapeutic effects or reduced side effects.
  • Research: Its unique properties make it suitable for studies investigating opioid receptor interactions and metabolic pathways.
  • Formulation Development: It can be explored for use in drug formulations aimed at improving bioavailability and efficacy compared to conventional loperamide .

Interactions of loperamide oxide with other drugs and biological systems are crucial for understanding its safety profile. Like loperamide, it may interact with P-glycoprotein inhibitors, which could influence its ability to cross the blood-brain barrier and produce central nervous system effects. Studies have indicated that concurrent administration with certain inhibitors can lead to increased central opioid activity, necessitating caution in clinical settings .

Loperamide oxide shares structural similarities with several other compounds that act on opioid receptors or have related pharmacological properties. Below are some comparable compounds:

Compound NameStructure SimilarityPrimary UseUnique Features
LoperamideYesAntidiarrhealLimited central nervous system effects due to poor blood-brain barrier penetration
DiphenoxylateYesAntidiarrhealHas central nervous system activity; often combined with atropine
HaloperidolYesAntipsychoticPrimarily acts on dopamine receptors; distinct therapeutic use
N-Desmethyl LoperamideYesMetabolite of LoperamideLess potent than parent compound; primarily inactive
OxycodoneYesPain reliefStronger central nervous system effects; higher potential for abuse

Loperamide oxide's distinct N-oxide functional group differentiates it from these compounds, potentially altering its pharmacodynamics and pharmacokinetics .

Loperamide oxide functions as a prodrug that requires conversion to its active metabolite loperamide to exert pharmacological activity [1] [2]. Upon conversion, the active loperamide demonstrates high affinity and selectivity for μ-opioid receptors, with binding kinetics that reflect its therapeutic specificity [3] [4].

Receptor Binding Profile

The μ-opioid receptor binding characteristics of loperamide, the active metabolite of loperamide oxide, demonstrate exceptional potency with an IC50 value of 1.90 × 10⁻⁷ M in guinea pig ileum preparations [4]. This high-affinity binding translates to significant selectivity over other opioid receptor subtypes, with δ-opioid receptor binding showing reduced affinity at 13.02 × 10⁻⁷ M in mouse vas deferens preparations [4]. The selectivity ratio favoring μ-opioid receptors approaches 6.8-fold, establishing the pharmacological basis for the compound's targeted antidiarrheal effects [4].

Molecular Binding Determinants

Automated docking studies using computational modeling have revealed the critical structural elements governing loperamide's receptor selectivity [3] [5]. The binding interactions occur primarily within transmembrane domains 3, 6, and 7 of the μ-opioid receptor, where specific amino acid residues create a binding pocket optimized for the compound's molecular architecture [3]. The two phenyl groups of loperamide occupy distinct lipophilic pockets within the receptor structure, and this differential accommodation between μ and δ-opioid receptors accounts for the observed selectivity profile [3] [6].

Binding Kinetics and Receptor Interaction

The naloxone sensitivity of loperamide's effects, with a Ke value of 3.83 nM in guinea pig ileum preparations, confirms the opioid receptor-mediated mechanism of action [4]. This competitive antagonism by naloxone demonstrates that the antidiarrheal effects result from specific opioid receptor activation rather than non-specific membrane interactions [7] [8]. The binding kinetics show that while the arylpiperidine moiety of loperamide exhibits similar binding characteristics across opioid receptor subtypes, the positioning and interaction of the two phenyl groups create the selectivity determinant that favors μ-opioid receptor activation [5] [6].

Receptor SubtypeBinding Affinity (IC50/Ki)Selectivity IndexFunctional Significance
μ-Opioid Receptor1.90 × 10⁻⁷ MReference (1.0)Primary therapeutic target
δ-Opioid Receptor13.02 × 10⁻⁷ M6.8-fold lowerSecondary interaction
κ-Opioid ReceptorLow affinity>10-fold lowerMinimal contribution

Effects on Intestinal Ion Transport Mechanisms

The conversion of loperamide oxide to loperamide results in profound alterations to intestinal ion transport processes that underlie the compound's antidiarrheal efficacy [7] [8]. These effects represent direct modulation of epithelial transport mechanisms through opioid receptor-mediated pathways.

Chloride Transport Modulation

Loperamide demonstrates potent effects on chloride transport across intestinal epithelium, with studies in isolated rabbit ileal mucosa showing dose-dependent reduction in serosa-to-mucosa chloride flux [7] [8]. This effect correlates with significant decreases in short-circuit current (Isc) and potential difference across the epithelial membrane, indicating reduced active chloride secretion [7]. The electrical effects are completely inhibited by naloxone at concentrations of 10⁻⁶ M, confirming the opioid receptor-mediated mechanism [7] [8].

Secretagogue-Induced Response Inhibition

The compound exhibits remarkable efficacy against multiple secretagogue-induced responses. Loperamide at 10⁻⁶ M effectively inhibits secretion provoked by both heat-stable and heat-labile Escherichia coli toxins, demonstrating broad-spectrum antisecretory activity [7] [8]. Additionally, prostaglandin E2-induced secretion is dose-dependently inhibited, with complete reversal from secretion to absorption observed at therapeutic concentrations [9] [7].

Cyclic Nucleotide-Independent Mechanisms

Importantly, loperamide's antisecretory effects occur independently of changes in tissue cyclic adenosine monophosphate (cAMP) levels [9] [7]. Studies demonstrate that while loperamide effectively blocks cholera toxin-induced secretion, it does not affect cholera toxin's stimulation of adenylate cyclase activity or the resultant rise in tissue cAMP concentrations [9] [10]. This indicates that the compound acts downstream of cAMP generation, likely through direct modulation of ion transport proteins or channels [11].

Electrolyte and Water Balance

The integrated effects on ion transport result in enhanced absorption of fluids and electrolytes from the gastrointestinal tract [12] [13]. Studies using jejunal perfusion in healthy volunteers demonstrate that loperamide converts minor secretory states to active absorption within 15 minutes of administration [12]. Water absorption increases from -145 mL/min⁻¹ to +0.93 mL/min⁻¹, accompanied by enhanced sodium and chloride absorption [12].

Transport ParameterBaseline EffectLoperamide ResponseMechanism
Chloride flux (serosa→mucosa)Normal transportDose-dependent reductionDirect transport inhibition
Short-circuit currentBaseline levelSignificant decreaseReduced active secretion
Potential differenceStandard valuesDose-related fallAltered membrane polarization
cAMP levelsToxin-responsiveNo changecAMP-independent action

In Vitro Models of Antidiarrheal Activity

The antidiarrheal properties of loperamide oxide and its active metabolite have been extensively characterized using diverse in vitro model systems that recapitulate different aspects of intestinal physiology and pathophysiology [14] [15] [16].

Isolated Tissue Preparation Models

The guinea pig ileum myenteric plexus-longitudinal muscle preparation serves as the gold standard for evaluating opioid antidiarrheal activity [4]. In this model, loperamide demonstrates an IC50 of 1.90 × 10⁻⁷ M, equivalent to morphine's potency in the same preparation [4]. The mouse vas deferens preparation, representing δ-opioid receptor activity, shows reduced sensitivity with an IC50 of 13.02 × 10⁻⁷ M, confirming receptor selectivity [4].

Ussing Chamber Ion Transport Studies

Rabbit ileal mucosa mounted in Ussing chambers provides direct measurement of ion transport effects [7] [8]. In these preparations, loperamide causes dose-related decreases in potential difference and short-circuit current, accompanied by reduced serosa-to-mucosa chloride flux [7]. The system allows real-time monitoring of electrical parameters while maintaining tissue viability for extended periods [17].

Jejunal and Colonic Perfusion Models

Comparative studies in rat jejunum and colon demonstrate equivalent antisecretory potency for both loperamide and loperamide oxide when administered intraluminally [15]. Both compounds show dose-dependent inhibition of prostaglandin E2-induced fluid secretion at concentrations ranging from 2 to 250 μg/mL⁻¹ [15]. The effects are completely blocked by naloxone administration, confirming opioid receptor mediation [15].

Secretagogue Challenge Models

Multiple secretagogue models have been employed to assess the breadth of antidiarrheal activity [9] [7]. Prostaglandin E2-induced secretion models demonstrate dose-dependent inhibition with approximately 50% reduction in net fluid secretion at therapeutic concentrations [12]. Cholera toxin secretion models show complete reversal from secretion to absorption, highlighting the compound's efficacy against severe secretory challenges [9] [10].

Osmotic Diarrhea Models

Studies in pigs using mannitol-induced osmotic diarrhea provide insights into the compound's effects on water absorption and intestinal transit [13] [14]. Loperamide administration blocks mannitol-induced increases in colonic flow rate and accelerated oro-colonic transit, while significantly enhancing relative colonic water absorption [13]. The model demonstrates both motility and absorptive components of antidiarrheal action [14].

Model SystemPrimary EndpointLoperamide EffectMechanistic Insight
Guinea pig ileumIC50 determination1.90 × 10⁻⁷ Mμ-Opioid receptor potency
Rabbit ileal mucosaIon transportReduced Cl⁻ flux, ↓IscDirect transport modulation
Rat jejunum/colonAntisecretory activity2-250 μg/mL⁻¹ efficacyBroad-spectrum activity
PGE2 secretion modelSecretion inhibition50% reductionProstaglandin pathway
Osmotic diarrhea modelWater absorptionEnhanced retentionAbsorptive enhancement

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship analyses provide fundamental insights into the molecular determinants of loperamide oxide's pharmacological activity and guide understanding of how structural modifications influence therapeutic properties [18] [5] [6].

Core Structural Requirements

The loperamide molecule contains several critical structural elements that determine its pharmacological profile [18]. The piperidine ring system serves as the central scaffold, with the 4-phenylpiperidine moiety representing an essential pharmacophore for opioid receptor interaction [19]. The presence of two phenyl groups attached to the butyramide chain creates the characteristic diphenyl substitution pattern that distinguishes loperamide from other opioid compounds [5] [6].

Phenyl Group Positioning and Selectivity

Computational docking studies have revealed that the positioning of the two phenyl groups is critical for μ/δ-opioid receptor selectivity [3] [5]. While the arylpiperidine moiety shows similar binding characteristics across opioid receptor subtypes, the differential accommodation of the phenyl groups in distinct lipophilic pockets accounts for the observed selectivity profile [5] [6]. This selectivity determinant represents a key structure-activity relationship that can be exploited in analog design [6].

Nitrogen Substitution Effects

The dimethylamino group of the butyramide moiety significantly influences receptor binding affinity [18]. Studies of opioid structure-activity relationships demonstrate that replacement of the N-methyl groups can dramatically alter activity, with N-phenethyl substitution showing 14-fold increased activity compared to N-methyl derivatives [18]. Conversely, replacement with allyl or methallyl groups converts agonists to antagonists, highlighting the critical nature of nitrogen substitution [18].

Hydroxyl Group Modifications

The 4-hydroxyl group on the piperidine ring represents another critical structural element [18]. Replacement of alcoholic hydroxyl groups with methoxy (-OCH₃) or ethoxy (-OC₂H₅) groups can increase activity by 5-fold and 2.4-fold respectively [18]. However, conversion to ketone functionality results in significant activity loss, indicating the importance of hydrogen bonding capability [18].

N-Oxide Prodrug Modifications

The conversion of loperamide to loperamide oxide through N-oxidation represents a successful prodrug strategy [1] [20]. The N-oxide modification renders the compound pharmacologically inactive until reduction occurs in the gastrointestinal tract [21] [20]. This structural modification allows for improved drug delivery while maintaining the parent compound's activity profile upon conversion [22].

Molecular Binding Determinants

Site-directed mutagenesis studies of opioid receptors have identified key amino acid residues that interact with loperamide [23]. His297 in transmembrane domain 6 serves as a critical anchor point, with mutation resulting in complete loss of binding [23]. Tyr326 in transmembrane domain 7 provides additional hydrogen bonding interactions, with mutation to phenylalanine reducing binding affinity across multiple opioid ligands [23].

Structural ElementModification EffectActivity ChangeSAR Significance
N-methyl groups→ NCH₂CH₂Ph14× increaseCritical for potency optimization
Alcoholic -OH→ -OCH₃5× increaseHydrogen bonding modulation
Alcoholic -OH→ ketoneActivity lossEssential functional group
Phenyl positioningSpatial arrangementμ/δ selectivitySelectivity determinant
N-oxide formationProdrug conversionInactive → activeDelivery optimization
Arylpiperidine coreStructural constraintReceptor recognitionEssential pharmacophore

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

492.2179706 g/mol

Monoisotopic Mass

492.2179706 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YWT7AJ7O7P
NG66S4H2RL

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (33.33%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidiarrheals

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07D - Antipropulsives
A07DA - Antipropulsives
A07DA05 - Loperamide oxide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Opioid
OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

109572-89-6
106900-12-3

Wikipedia

Loperamide oxide

Dates

Last modified: 08-15-2023
1: Kamali F, Huang ML. Increased systemic availability of loperamide after oral administration of loperamide and loperamide oxide with cotrimoxazole. Br J Clin Pharmacol. 1996 Feb;41(2):125-8. PubMed PMID: 8838438.
2: Dettmer A. Loperamide oxide in the treatment of acute diarrhea in adults. Clin Ther. 1994 Nov-Dec;16(6):972-80. PubMed PMID: 7697694.
3: Stacher G, Steinringer H, Schneider C, Vacariu-Granser GV, Castiglione F, Gaupmann G, Weber U, Stacher-Janotta G. Effects of the prodrug loperamide oxide, loperamide, and placebo on jejunal motor activity. Dig Dis Sci. 1992 Feb;37(2):198-204. PubMed PMID: 1735336.
4: Dreverman JW, Van der Poel AJ. Loperamide oxide in acute diarrhoea: a double-blind, placebo-controlled trial. The Dutch Diarrhoea Trialists Group. Aliment Pharmacol Ther. 1995 Aug;9(4):441-6. PubMed PMID: 8527621.
5: van Outryve M, Toussaint J. Loperamide oxide for the treatment of chronic diarrhoea in Crohn's disease. J Int Med Res. 1995 Sep-Oct;23(5):335-41. PubMed PMID: 8529776.
6: Göke M, Ewe K, Donner K, Meyer zum Büschenfelde KH. Influence of loperamide and loperamide oxide on the anal sphincter. A manometric study. Dis Colon Rectum. 1992 Sep;35(9):857-61. PubMed PMID: 1511646.
7: Sun WM, Read NW, Verlinden M. Effects of loperamide oxide on gastrointestinal transit time and anorectal function in patients with chronic diarrhoea and faecal incontinence. Scand J Gastroenterol. 1997 Jan;32(1):34-8. PubMed PMID: 9018764.
8: Van Beijsterveldt LE, Geerts RJ, Wuyts K, Woestenborghs RJ, Meuldermans WE, Heykants JJ. Gastrointestinal distribution of the prodrug loperamide oxide and its active drug loperamide in the dog. Drug Metab Dispos. 1995 Feb;23(2):216-22. PubMed PMID: 7736914.
9: Hardcastle J, Hardcastle PT, Goldhill J. Comparison of the effects of loperamide and loperamide oxide on absorptive processes in rat small intestine. J Pharm Pharmacol. 1993 Oct;45(10):919-21. PubMed PMID: 7904634.
10: Beubler E, Badhri P. Comparison of the antisecretory effects of loperamide and loperamide oxide in the jejunum and the colon of rats in-vivo. J Pharm Pharmacol. 1990 Oct;42(10):689-92. PubMed PMID: 1982139.
11: Yeoh EK, Horowitz M, Russo A, Muecke T, Robb T, Chatterton BE. Gastrointestinal function in chronic radiation enteritis--effects of loperamide-N-oxide. Gut. 1993 Apr;34(4):476-82. PubMed PMID: 8491393; PubMed Central PMCID: PMC1374306.
12: Hughes IW. First-line treatment in acute non-dysenteric diarrhoea: clinical comparison of loperamide oxide, loperamide and placebo. UK Janssen Research Group of General Practitioners. Br J Clin Pract. 1995 Jul-Aug;49(4):181-5. PubMed PMID: 7547157.
13: Hardcastle J, Hardcastle PT, Goldhill J. The effect of loperamide oxide on prostaglandin-stimulated fluid transport in rat small intestine. J Pharm Pharmacol. 1990 May;42(5):364-6. PubMed PMID: 1976790.
14: Lavrijsen K, van Dyck D, van Houdt J, Hendrickx J, Monbaliu J, Woestenborghs R, Meuldermans W, Heykants J. Reduction of the prodrug loperamide oxide to its active drug loperamide in the gut of rats, dogs, and humans. Drug Metab Dispos. 1995 Mar;23(3):354-62. PubMed PMID: 7628301.
15: Stevens PJ, Dunbar F, Briscoe P. Potential of Loperamide Oxide in the Reduction of Ileostomy and Colostomy Output. Clin Drug Investig. 1995 Sep;10(3):158-64. doi: 10.2165/00044011-199510030-00004. PubMed PMID: 27519199.
16: Kamali F, Adriaens L, Huang ML, Woestenborghs R, Emanuel M, Rawlins MD. Dose proportionality study of loperamide following oral administration of loperamide oxide. Eur J Clin Pharmacol. 1992;42(6):693-4. PubMed PMID: 1623916.
17: Beubler E, Badhri P, Schirgi-Degen A. Antisecretory activities of orally administered loperamide and loperamide oxide on intestinal secretion in rats. J Pharm Pharmacol. 1993 Sep;45(9):803-6. PubMed PMID: 7903368.
18: Nikodem VC, Hofmeyr GJ. Secretion of the antidiarrhoeal agent loperamide oxide in breast milk. Eur J Clin Pharmacol. 1992;42(6):695-6. PubMed PMID: 1623917.
19: Ragnarsson G, Bodemar G. Treatment of irritable bowel syndrome with loperamide oxide. An open study to determine optimal dosage. J Intern Med. 2000 Aug;248(2):165-6. PubMed PMID: 10947896.
20: Megens AA, Canters LL, Awouters FH, Niemegeers CJ. Normalization of small intestinal propulsion with loperamide-like antidiarrheals in rats. Eur J Pharmacol. 1990 Mar 27;178(3):357-64. PubMed PMID: 2340864.

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